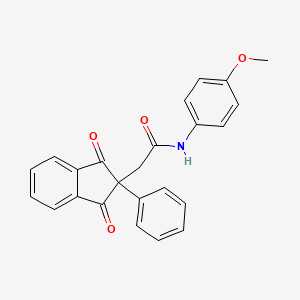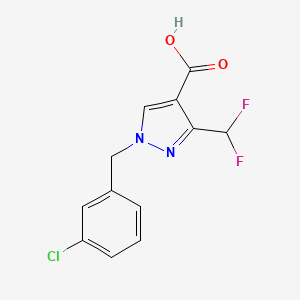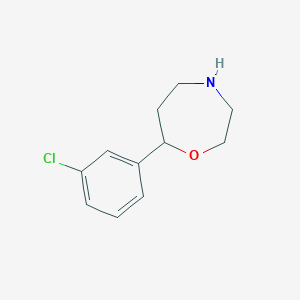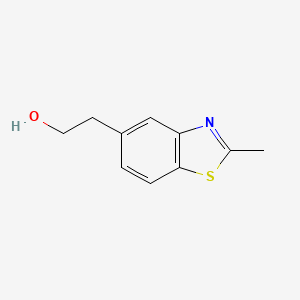
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl moiety linked to an N-(4-methoxyphenyl)acetamide group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process:
Formation of the 1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl moiety: This can be achieved through a Friedel-Crafts acylation reaction, where phenylacetic acid reacts with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with N-(4-methoxyphenyl)acetamide: The intermediate product is then coupled with N-(4-methoxyphenyl)acetamide using a condensation reaction, often facilitated by a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: Scaling up the reaction while maintaining the purity and yield of the product.
Use of continuous flow reactors: To enhance the efficiency and control of the reaction process.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Including halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in various substituted derivatives with different functional groups.
科学的研究の応用
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-phenylacetamide
- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-hydroxyphenyl)acetamide
- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
What sets 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide apart from similar compounds is its specific structural features, such as the methoxy group on the phenyl ring, which can influence its reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C24H19NO4 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
2-(1,3-dioxo-2-phenylinden-2-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19NO4/c1-29-18-13-11-17(12-14-18)25-21(26)15-24(16-7-3-2-4-8-16)22(27)19-9-5-6-10-20(19)23(24)28/h2-14H,15H2,1H3,(H,25,26) |
InChIキー |
LXPCEUUYYSUEPK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)
![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)

![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)

![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)

